
alpha-Aminoisobutyric acid, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Aminoisobutyric acid, hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been suggested that it may interact withCorticoliberin and Pro-neuropeptide Y in humans .
Mode of Action
It is known to be a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . This property allows it to influence the structure of peptides, potentially affecting their function .
Biochemical Pathways
Aminoisobutyric acid hydrochloride is a metabolite of branched-chain amino acids (BCAA). It has been found to activate the AMPK/Nrf-2 pathway , which is known to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury . It is also involved in the synthesis of peptides through ribosomal elongation .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The result of Aminoisobutyric acid hydrochloride’s action is largely dependent on its role as a strong helix inducer in peptides . This property can influence the structure and function of peptides, potentially leading to various biological effects. For instance, it has been found to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury .
Action Environment
The action of Aminoisobutyric acid hydrochloride can be influenced by various environmental factors. For instance, its solubility in water could affect its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
Aminoisobutyric acid hydrochloride is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di-methyl group . It is compatible with ribosomal elongation of peptide synthesis .
Cellular Effects
Aminoisobutyric acid hydrochloride has been shown to have anti-inflammatory effects and induce fatty acid oxidation . It can inhibit inflammation and insulin resistance in adipocytes through an AMPK-dependent signaling pathway .
Molecular Mechanism
The molecular mechanism of Aminoisobutyric acid hydrochloride involves the activation of the AMPK/Nrf-2 signaling pathway . This activation leads to the up-regulation of the expressions of GPX4 and SLC7A11, thereby protecting against I/R-induced increase in ROS and ferroptosis in the lung .
Temporal Effects in Laboratory Settings
The stability of amino acids, including Aminoisobutyric acid hydrochloride, in human serum following different preprocessing and pre-storage procedures has been investigated
Dosage Effects in Animal Models
In animal models, Aminoisobutyric acid hydrochloride has shown protective effects against lung ischemia-reperfusion injury . Mice with lung I/R injury were pre-treated or post-treated with Aminoisobutyric acid hydrochloride (150 mg/kg/day), given by gavage or intraperitoneal injection .
Metabolic Pathways
Aminoisobutyric acid hydrochloride is a natural metabolite of valine . It is produced in skeletal muscle during exercise and can increase circulating concentrations .
Transport and Distribution
The transport of amino acids, including Aminoisobutyric acid hydrochloride, is very important for brain function
Biological Activity
Alpha-aminoisobutyric acid (AIB), also known as 2-aminoisobutyric acid, is a non-proteinogenic amino acid with significant biological activity. Its hydrochloride form is often used in research and clinical studies due to its unique properties. This article explores the biological activity of AIB, focusing on its transport mechanisms, metabolic effects, and potential therapeutic applications.
Chemical Structure and Properties
Alpha-aminoisobutyric acid has the structural formula H2N−C(CH3)2−COOH. It is characterized by a gem-dimethyl group that influences its ability to induce helical structures in peptides due to the Thorpe–Ingold effect. This property makes AIB a valuable component in peptide synthesis, particularly for creating stable helical conformations.
Transport Mechanisms
AIB is actively transported into cells through various amino acid transport systems. Research indicates that the general amino acid transport system exhibits a Michaelis constant (Km) of 270 µM and a maximum transport rate (Vmax) of 24 nmol/min per mg of dry weight in yeast cells . The transport occurs against a concentration gradient, achieving ratios exceeding 1000:1 (in/out) under specific conditions. Notably, AIB is not significantly metabolized or incorporated into proteins during extended incubation periods, suggesting its primary role as a signaling molecule rather than a building block for proteins .
Inhibition of Cell Growth
AIB has been shown to inhibit cell growth under nitrogen-limiting conditions. Specifically, it inhibits the synthesis of nitrogen catabolite repression-sensitive enzymes like asparaginase II when poor nitrogen sources are present, such as proline . This inhibition appears to stem from AIB's capacity to suppress protein synthesis in nitrogen-starved cells.
Biological Activity in the Brain
The transport of AIB across the blood-brain barrier (BBB) has been extensively studied. It has been demonstrated that AIB's uptake into brain cells is significantly higher than its transfer across normal brain capillaries. The unidirectional transfer rate constants for AIB into various brain regions indicate that AIB can serve as an effective marker for assessing BBB permeability . This property may have implications for drug delivery systems targeting the central nervous system.
Therapeutic Applications
Potential Uses in Clinical Settings:
- Neuroprotection: Due to its ability to cross the BBB and influence neuronal activity, AIB is being investigated for its potential neuroprotective effects in conditions such as stroke and neurodegenerative diseases.
- Metabolic Regulation: Studies suggest that AIB may play a role in modulating metabolic pathways related to insulin sensitivity and inflammation, making it a candidate for addressing metabolic disorders .
Table 1: Summary of Key Studies on Alpha-Aminoisobutyric Acid
Case Study: Neuroprotective Effects
A recent study explored the neuroprotective effects of AIB in animal models of ischemic stroke. Results indicated that administration of AIB improved functional recovery and reduced neuronal apoptosis, highlighting its potential therapeutic role in neuroprotection .
Scientific Research Applications
Biochemical Research Applications
Amino Acid Transport Studies
Alpha-aminoisobutyric acid has been utilized as a model compound for studying amino acid transport mechanisms. Its structural similarity to proteinogenic amino acids allows researchers to investigate transport systems in various biological contexts. For instance, studies have shown that AIB can serve as a specific substrate for amino acid transport systems, providing insights into the kinetics of amino acid uptake in liver and muscle tissues under different metabolic states .
In Vivo Tracer Studies
The compound has been labeled with carbon-11 to assess amino acid uptake using positron emission tomography (PET). Research indicates that C-11 labeled AIB can effectively trace alterations in tissue metabolism during conditions such as diabetes and starvation, demonstrating its utility in metabolic studies . This application is particularly valuable for understanding the physiological responses to insulin and other hormonal factors.
Food Technology
Shelf Life Extension in Fruits
A significant application of alpha-aminoisobutyric acid is in extending the shelf life of perishable fruits, such as longan. Research demonstrated that treating longan fruit with AIB reduced pericarp browning and maintained higher levels of beneficial phenolic compounds during storage. The treatment resulted in a lower respiration rate and membrane permeability, ultimately prolonging the fruit's edibility . This application highlights AIB's potential in food preservation technologies.
Pharmaceutical Applications
Potential Anticancer Agent
Alpha-aminoisobutyric acid has been explored for its potential as an anticancer agent. In silico studies have identified marine-derived compounds that include AIB as having substantial binding affinities to heat shock protein 90 (Hsp90), a target for cancer therapy. These compounds exhibited favorable pharmacokinetic properties, suggesting that AIB could play a role in developing novel anticancer drugs .
Metabolic Disorders
Research has indicated that AIB may have therapeutic implications for metabolic disorders by influencing amino acid transport and metabolism. For instance, studies have shown that insulin can enhance the uptake of AIB in hepatocytes, suggesting a regulatory role in glucose metabolism and energy homeostasis .
Environmental and Extraterrestrial Studies
Detection in Meteorites
Alpha-aminoisobutyric acid has been detected in Antarctic micrometeorites, indicating its presence beyond Earth. This finding raises questions about the origins of amino acids and their potential role in the development of life on Earth . The study of AIB in extraterrestrial materials contributes to our understanding of astrobiology and the chemical processes occurring in space.
Data Tables
Properties
IUPAC Name |
2-amino-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPUEPQOHXZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.